1-Fluoro-3-hept-6-enoxybenzene
Description
1-Fluoro-3-hept-6-enoxybenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 1 and a hept-6-enoxy group at position 2. The hept-6-enoxy substituent consists of a seven-carbon alkyl chain terminating in a double bond (C=C) at the sixth position, connected via an ether linkage. This structure imparts unique physicochemical properties, such as moderate hydrophobicity due to the long alkenyl chain and electronic effects from the fluorine atom.
Properties
IUPAC Name |
1-fluoro-3-hept-6-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h2,7-9,11H,1,3-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYUYQMNWPYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCOC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Effects
Key Observations :
- The hept-6-enoxy group in this compound introduces steric bulk and mild electron-donating effects via the ether oxygen, contrasting with the stronger electron-withdrawing nitro (-NO₂) and bromo (-Br) groups in the compound from .
- The fluoro substituent universally deactivates the benzene ring toward electrophilic substitution but directs reactivity to specific positions depending on other substituents.
Physicochemical Properties
Key Observations :
Reactivity and Stability
- Electrophilic Substitution: The fluorine atom in all compounds directs incoming electrophiles to the meta and para positions. However, the hept-6-enoxy group’s steric hindrance in this compound may slow reactions compared to less bulky analogs like 1-Fluoro-3-methoxybenzene.
- Oxidative Stability: The C=C bond in the hept-6-enoxy group makes this compound susceptible to oxidation, unlike the saturated chains in other compounds.
- Thermal Decomposition : Fluorinated aromatics generally decompose at high temperatures, releasing hydrogen fluoride (HF). The bromo-nitro compound () may pose additional hazards due to bromine and nitro byproducts .
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